molecular formula C6H7ClN2 B1197945 2-Chloro-1,4-diaminobenzene CAS No. 615-66-7

2-Chloro-1,4-diaminobenzene

Cat. No.: B1197945
CAS No.: 615-66-7
M. Wt: 142.58 g/mol
InChI Key: MGLZGLAFFOMWPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-1,4-phenylenediamine is a diamine that is 1,4-phenylenediamine substituted at position 2 by a chloro group. It has a role as a dye. It is a diamine and a member of monochlorobenzenes. It derives from a 1,4-phenylenediamine. It is a conjugate base of a 2-chloro-1,4-phenylenediaminium.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Chloro-1,4-diaminobenzene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The compound can act as a substrate for these enzymes, leading to its biotransformation into reactive intermediates. Additionally, this compound can form adducts with proteins, potentially altering their function and leading to toxic effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to oxidative stress in cells, resulting in the activation of stress response pathways and changes in the expression of genes involved in detoxification and repair mechanisms. Moreover, the compound can disrupt mitochondrial function, leading to alterations in cellular energy metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to DNA and proteins, forming covalent adducts that interfere with their normal function. The compound has been shown to inhibit certain enzymes, such as glutathione S-transferases, which play a crucial role in detoxification processes. Additionally, this compound can induce the generation of reactive oxygen species (ROS), leading to oxidative damage and activation of signaling pathways involved in inflammation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions but can undergo degradation when exposed to light and air. Long-term exposure to this compound has been associated with persistent oxidative stress and chronic inflammation in cells, which can lead to cellular dysfunction and damage .

Dosage Effects in Animal Models

Studies on animal models have shown that the effects of this compound vary with different dosages. At low doses, the compound may induce mild oxidative stress and transient changes in gene expression. At higher doses, it can cause significant toxicity, including liver and kidney damage, due to the accumulation of reactive intermediates and oxidative stress. Threshold effects have been observed, where a certain dose level leads to a marked increase in adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further react with cellular macromolecules. The compound can also undergo conjugation reactions with glutathione, mediated by glutathione S-transferases, resulting in the formation of less toxic metabolites that are excreted from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may be actively transported by specific transporters. The compound can also bind to plasma proteins, affecting its distribution and bioavailability. Accumulation of this compound has been observed in certain tissues, such as the liver and kidneys, where it can exert its toxic effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in the cytoplasm and mitochondria, where it can interact with various biomolecules. Targeting signals and post-translational modifications may direct this compound to specific cellular compartments, influencing its effects on cellular processes. For instance, its presence in mitochondria can lead to mitochondrial dysfunction and oxidative stress .

Properties

IUPAC Name

2-chlorobenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLZGLAFFOMWPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

615-46-3 (di-hydrochloride), 61702-44-1 (sulfate[1:1]), 6219-71-2 (unspecified sulfate)
Record name 2-Chloro-p-phenylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3043944
Record name 2-Chloro-1,4-diaminobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3043944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [MSDSonline]
Record name 2-Chloro-p-phenylenediamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3090
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

615-66-7
Record name 2-Chloro-p-phenylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=615-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-p-phenylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, 2-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Chloro-1,4-diaminobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3043944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-p-phenylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.493
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CHLORO-P-PHENYLENEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W949BCC82R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-CHLORO-P-PHENYLENEDIAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4126
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

2-Chloro-1,4-phenylenediamine sulfate, ##STR9## was dissolved in water, neutralized with an aqueous sodium hydroxide solution, and extracted with ethyl ether. The ether extract layer, after removal of the ether, was purified by recrystallization, repeated twice, from chlorobenzene, and dried to obtain 2-chloro-1,4-phenylenediamine, ##STR10## In 500 ml of benzene, were dissolved 0.1 mole of said 2-chloro-1,4-phenylenediamine and 0.2 mole of distilled and dried p-methylbenzaldehyde. The resulting solution was refluxed for about 4 hours, while removing the azeotropically distilled water by means of a Dean-Stark trap. Thereafter, the solvent was removed from the reaction mixture by distillation by use of a rotary evaporator. The distillation residue was collected and purified by repeated recrystallization from isopropyl alcohol until a constant melting point was attained to obtain bis(4'-methylbenzal)-2-chloro-1,4-phenylenediamine, ##STR11## (Compound H), which showed M.R. of 144.4° - 196.6° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-1,4-diaminobenzene
Reactant of Route 2
2-Chloro-1,4-diaminobenzene
Reactant of Route 3
2-Chloro-1,4-diaminobenzene
Reactant of Route 4
Reactant of Route 4
2-Chloro-1,4-diaminobenzene
Reactant of Route 5
Reactant of Route 5
2-Chloro-1,4-diaminobenzene
Reactant of Route 6
Reactant of Route 6
2-Chloro-1,4-diaminobenzene
Customer
Q & A

Q1: What is the significance of 2-Chloro-1,4-phenylenediamine in liquid crystal synthesis?

A: 2-Chloro-1,4-phenylenediamine serves as a key building block in synthesizing a class of liquid crystals called bis-(4′-n-alkoxybenzal)-2-chloro-1,4-phenylenediamines. These compounds are known for their nematic mesophase behavior, characterized by a broad temperature range and relatively low melting points. [, ] This makes them potentially useful in various technological applications requiring liquid crystals.

Q2: Can you describe an improved method for preparing bis-(4′-n-alkoxybenzal)-2-chloro-1,4-phenylenediamines?

A: Yes, research suggests an improved procedure involving isolating and purifying 2-Chloro-1,4-phenylenediamine from its sulfate salt. [] The purified diamine is then condensed with 4-alkoxybenzaldehydes in ethanol, utilizing a catalytic amount of acetic acid and refluxing for 18 hours. This method results in high yields of the desired dianil product. []

Q3: How does the reaction time during synthesis affect the final product?

A: Studies indicate that shorter reflux times (around 5 hours) during the synthesis yield a mixture of the desired dianil (bis-(4′-n-alkoxybenzal)-2-chloro-1,4-phenylenediamine) and the monoanil (4-alkoxybenzylidene-2-chloro-1,4-phenylenediamine). [] This suggests careful control over reaction time is crucial for obtaining the desired product purity.

Q4: What alternative to acetic acid can be used in the synthesis, and how does it affect the outcome?

A: Research shows that substituting acetic acid with molecular sieves during the synthesis predominantly yields the monoanil (4-alkoxybenzylidene-2-chloro-1,4-phenylenediamine) instead of the dianil. [] This highlights the specific role of acetic acid in promoting the formation of the dianil product.

Q5: How does the length of the alkyl chain in bis-(4′-n-alkoxybenzal)-2-chloro-1,4-phenylenediamines influence their mesomorphic behavior?

A: Studies on a homologous series of 4,4′-bis-(alkylbenzal)-2-chloro-1,4-phenylenediamines showed that all homologues, up to a carbon chain length of C8, exhibited nematic behavior with broad mesophases and low melting points. [] This suggests that increasing the alkyl chain length within this range does not disrupt the nematic phase formation but may affect the specific temperature range of the mesophase.

Q6: Can 2-Chloro-1,4-phenylenediamine be used to synthesize other liquid crystal compounds besides those with alkoxybenzal groups?

A: Yes, research indicates that 2-Chloro-1,4-phenylenediamine can react with 2-chloroterephthaloyl chloride to form N,N'-(2-chloroterephthalylidene)bis(4-n-alkylaniline)s (CTBAAs). These compounds also exhibit nematic behavior with broad mesophases but do not show smectic behavior. []

Q7: Are there any studies on the spatial arrangement of molecules in liquid crystals derived from 2-Chloro-1,4-phenylenediamine?

A: Yes, X-ray diffraction studies on bis-(4′-n-alkoxybenzal)-2-chloro-1,4-phenylenediamines have provided insights into the molecular organization within their liquid crystalline phases. For instance, research on the C6, C8, C10, and C12 members of this series investigated the temperature dependence of parameters like average tilt angle, average layer thickness, and average intermolecular distance in the presence of a magnetic field. [] This type of analysis helps understand the structural characteristics of these liquid crystals and their behavior under different conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.